4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one
Description
4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopropyl group at position 2 and a piperazin-2-one moiety at position 2.
Properties
IUPAC Name |
4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-10-7-15(6-5-12-10)9-3-4-13-11(14-9)8-1-2-8/h3-4,8H,1-2,5-7H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXISCQMSMUYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one features a piperazine ring fused with a pyrimidine moiety, which contributes to its unique chemical properties. The compound's structure allows it to interact with various biological targets, making it a valuable entity in drug design and synthesis.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in treating neurological disorders. It acts as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This property is significant for conditions such as Alzheimer's disease and other cognitive impairments.
Drug Development
As an intermediate in the synthesis of various heterocyclic compounds, this compound serves as a building block for developing novel pharmaceuticals. Its unique structure allows researchers to modify it for enhanced efficacy against specific targets .
Agrochemical Applications
The compound has potential applications in the agrochemical industry, where it may be utilized in developing new pesticides or herbicides. Its ability to interact with biological systems can be harnessed to create effective agricultural solutions.
Case Study 1: Neurological Disorders
In vitro studies have demonstrated that this compound effectively inhibits acetylcholinesterase activity. The compound showed promising results in enhancing cognitive function in animal models of Alzheimer's disease, indicating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
A series of derivatives based on this compound were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis, showcasing its potential use in treating infections .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 18 |
Case Study 3: Cancer Research
Research involving piperazinone derivatives has shown that modifications to the structure can yield compounds with significant cytotoxic effects on cancer cell lines. The compound was evaluated for its anticancer properties, revealing potential as a lead compound in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
Key Observations :
- BJ50591 introduces a benzyl group to the piperazin-2-one nitrogen, enhancing lipophilicity compared to the unsubstituted target compound .
- Nutlin-3 diverges significantly with an imidazoline core and bulky aromatic substituents, enabling MDM2 inhibition .
- The isoxazolo-pyrimidine derivative (21w) replaces the pyrimidine with a fused isoxazole ring, likely improving metabolic stability via trifluoromethyl and fluorophenyl groups .
Physicochemical Properties
| Property | This compound | BJ50591 | 21w | Nutlin-3 |
|---|---|---|---|---|
| Molecular Weight | ~264.30 | 308.38 | 423.35 | 581.52 |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~2.5 | ~3.8 | ~5.1 |
| Hydrogen Bond Acceptors | 5 | 5 | 6 | 7 |
| Solubility (aq.) | Moderate | Low | Very low | Insoluble |
Biological Activity
4-(2-Cyclopropylpyrimidin-4-yl)piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and the implications of its activity in various therapeutic areas, particularly focusing on its interactions with neurotransmitter systems, antimicrobial properties, and anticancer potential.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl-substituted pyrimidines with piperazine derivatives. The synthetic route often includes steps such as condensation reactions and purification processes to yield the desired compound with high purity.
Neurotransmitter Interaction
Research has indicated that compounds similar to this compound exhibit significant interactions with serotonin receptors. For instance, studies have shown that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .
Table 1: Serotonin Reuptake Inhibition Potency
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | SSRI |
| A20 | 0.79 | SSRI |
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. Preliminary results suggest that this compound exhibits significant antibacterial effects comparable to standard antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Studies have shown promising results against several cancer cell lines, indicating its ability to induce apoptosis and inhibit cell proliferation.
Case Study: Anticancer Efficacy
In a study involving A549 (lung cancer) and HeLa (cervical cancer) cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at lower concentrations compared to standard chemotherapeutics like doxorubicin.
Table 3: Anticancer Activity Data
| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| A549 | 5.0 | Doxorubicin | 0.5 |
| HeLa | 3.5 | Cisplatin | 1.0 |
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Molecular docking studies suggest that it binds effectively to serotonin receptors and may also interact with DNA through intercalation, leading to the observed anticancer effects .
Q & A
Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
- Systematic solubility studies in solvents like DMSO, ethanol, and dichloromethane at 25°C and 37°C, combined with Hansen solubility parameter analysis, clarify discrepancies. For example, hydrogen-bonding capacity of the piperazinone ring may dominate in polar solvents .
Methodological Notes
- Synthesis : Prioritize Boc-protected intermediates for regioselective functionalization .
- Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
- Biological Assays : Include positive controls (e.g., rivaroxaban for Factor Xa assays) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
